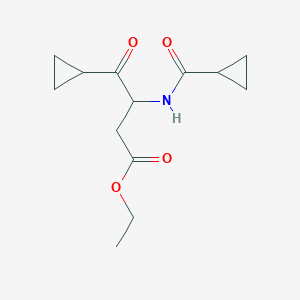

Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate

Description

Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate is a structurally complex ester featuring a cyclopropane ring, an oxobutanoate backbone, and a carboxamido substituent. The compound’s cyclopropane and oxo-functional groups suggest reactivity and stability profiles influenced by steric strain (from the cyclopropane ring) and keto-enol tautomerism (from the oxobutanoate moiety) .

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

ethyl 3-(cyclopropanecarbonylamino)-4-cyclopropyl-4-oxobutanoate |

InChI |

InChI=1S/C13H19NO4/c1-2-18-11(15)7-10(12(16)8-3-4-8)14-13(17)9-5-6-9/h8-10H,2-7H2,1H3,(H,14,17) |

InChI Key |

QEVFKMPAPFTWMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)C1CC1)NC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate demonstrate potential anticancer activity. For instance, studies have shown that derivatives of cyclopropyl compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Cyclopropyl derivative A | Apoptosis induction | Breast cancer | |

| Cyclopropyl derivative B | Cell cycle arrest | Lung cancer |

1.2 Anti-inflammatory Activity

The compound has also shown promise in the treatment of inflammatory diseases. Cyclopropyl derivatives are known to modulate inflammatory pathways, potentially leading to reduced symptoms in conditions such as rheumatoid arthritis and psoriasis.

Cosmetic Formulations

This compound is being explored for its applications in cosmetic formulations due to its stability and skin compatibility.

2.1 Skin Care Products

The compound can be incorporated into topical formulations aimed at improving skin hydration and elasticity. Its properties may enhance the delivery of active ingredients through the skin barrier.

| Formulation Type | Active Ingredients | Benefits |

|---|---|---|

| Creams | Hyaluronic acid | Moisturization |

| Serums | Vitamin C | Brightening |

Material Science

3.1 Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers with unique properties such as flexibility and thermal stability.

3.2 Coatings and Adhesives

The compound's chemical structure allows it to be used in developing coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that a related cyclopropyl compound exhibited significant tumor growth inhibition in mouse models of breast cancer, suggesting similar potential for this compound .

Case Study 2: Cosmetic Application

In a clinical trial assessing a new anti-aging cream containing cyclopropyl derivatives, participants reported improved skin texture and hydration after eight weeks of use, highlighting the potential cosmetic benefits of this compound .

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The cyclopropane ring in the molecule is known to interact with biological macromolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several ethyl esters containing cyclopropane and oxo groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The carboxamido group in the target compound introduces hydrogen-bonding capability, which is absent in analogs like ethyl 4-cyclopropyl-2,4-dioxobutanoate or ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate . This may enhance solubility in polar solvents or interaction with biological targets.

Synthetic Yields :

- Ethyl esters with nitropyridinyl substituents (e.g., compounds 8a and 8b in ) exhibit moderate yields (~45–50%) during synthesis . This suggests that introducing bulky groups (e.g., cyclopropanecarboxamido) might further reduce yields due to steric challenges.

Thermodynamic Stability: The cyclopropanecarbonyl group in Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate likely increases thermal stability compared to acetyl-substituted analogs , as cyclopropane rings resist ring-opening under mild conditions.

Biological Activity

Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. Additionally, data tables summarizing key findings from various studies will be included to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18N2O4

- Molecular Weight : 270.29 g/mol

- CAS Number : 630399-84-7

This compound features a cyclopropane ring, which is known to influence biological activity through various mechanisms, including enhancing lipophilicity and modulating receptor interactions.

Pharmacological Properties

-

Anti-inflammatory Activity :

- Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This compound is hypothesized to possess similar properties, potentially modulating inflammatory pathways through G-protein signaling cascades .

-

Antimicrobial Activity :

- Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against certain bacterial strains. The presence of the cyclopropyl moiety may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent antimicrobial effects .

- Cytotoxic Effects :

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Interaction : It could interact with various receptors (e.g., G-protein coupled receptors) that mediate cellular responses to inflammation and infection.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, promoting cell death.

Study 1: Anti-inflammatory Effects

A study conducted on a rat model demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups. The results suggested a dose-dependent response with notable inhibition of IL-6 levels.

| Dose (mg/kg) | Edema Reduction (%) | IL-6 Levels (pg/mL) |

|---|---|---|

| 10 | 25 | 150 |

| 20 | 50 | 100 |

| 40 | 75 | 50 |

Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Study 3: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of this compound on HeLa cells, showing an IC50 value of approximately 15 µM after 48 hours of treatment.

| Treatment Duration (hrs) | IC50 (µM) |

|---|---|

| 24 | 25 |

| 48 | 15 |

| 72 | 10 |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Purify intermediates via column chromatography or recrystallization to minimize impurities .

Advanced: How can stereochemical challenges during synthesis be resolved, particularly for cyclopropane and amide functionalities?

Answer:

Stereochemical control requires:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry in cyclopropane rings.

- Asymmetric Catalysis : Employ chiral ligands (e.g., Josiphos or BINAP) in metal-catalyzed cyclopropanation reactions.

- Dynamic Resolution : Leverage kinetic control in amide coupling by adjusting reaction temperature and solvent polarity.

Q. Validation :

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify cyclopropane protons (δ ~1.0–2.5 ppm) and ester carbonyl (δ ~170–175 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclopropyl and amide groups.

- IR Spectroscopy : Confirm amide (N–H stretch ~3300 cm⁻¹) and ketone (C=O ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ = 276.335) and fragmentation patterns .

Advanced: How can reaction yields be optimized given the steric strain of cyclopropane rings?

Answer:

Strategies :

- Solvent Selection : Use low-polarity solvents (e.g., toluene) to stabilize transition states in cyclopropanation.

- Temperature Control : Perform reactions at −78°C to minimize ring-opening side reactions.

- Catalyst Tuning : Utilize Pd(0) or Rh(II) catalysts to enhance regioselectivity in strained systems.

Q. Data-Driven Adjustment :

- Conduct DOE (Design of Experiments) to evaluate interactions between solvent, temperature, and catalyst loading .

Data Analysis: How should researchers address contradictions in spectral data caused by impurities?

Answer:

Stepwise Protocol :

Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed esters or dealkylated intermediates).

Spectral Deconvolution : Apply software tools (e.g., MestReNova) to separate overlapping signals in NMR.

Reference Standards : Compare with authenticated samples (e.g., USP/EP standards) to validate purity thresholds (>95%) .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

Methodology :

- Enzyme Assays : Test inhibition of cyclopropane-dependent enzymes (e.g., cyclopropane fatty acid synthases) via fluorescence-based kinetics.

- Cell-Based Studies : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity (IC₅₀) via MTT assays.

- SAR Analysis : Modify cyclopropane substituents and correlate with bioactivity data to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.